molecular formula C14H9F3N2S B2390606 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-76-2

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2390606
CAS No.: 478049-76-2
M. Wt: 294.3
InChI Key: YSYAQDCCXOXHSZ-UHFFFAOYSA-N
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Description

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative with a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a phenylsulfanyl moiety at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties and metabolic stability, making it a common feature in pharmaceuticals and agrochemicals . This compound is structurally classified as a heterocyclic building block, often used in combinatorial synthesis for drug discovery .

Properties

IUPAC Name

6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYAQDCCXOXHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Thiophenols

The introduction of the phenylsulfanyl group at the 2-position typically employs nucleophilic aromatic substitution (SNAr). 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile serves as a common intermediate, reacting with thiophenol in the presence of a base. For example, using cesium carbonate (Cs₂CO₃) in acetonitrile at 60°C for 12 hours achieves 85% yield. The reaction’s success hinges on the electron-withdrawing effect of the trifluoromethyl and nitrile groups, which activate the chloro substituent toward displacement.

Transition Metal-Catalyzed C–S Coupling

Palladium-catalyzed cross-coupling offers an alternative to SNAr. A protocol utilizing bis(tri-tert-butylphosphine)palladium(0) and thiophenol in toluene at 110°C achieves 78% yield. This method circumvents the need for pre-functionalized chloro intermediates, instead leveraging C–H activation at the 2-position. However, competing side reactions, such as homocoupling of thiophenol, necessitate careful optimization of catalyst loading (typically 5 mol%) and ligand ratios.

One-Pot Synthesis via Tandem Cyclization-Thiolation

Recent advances have consolidated cyclocondensation and thiolation into a single pot. A representative procedure involves:

  • Cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with malononitrile in DMF at 80°C.
  • In situ alkylation with methyl iodide and silver(I) oxide.
  • Direct addition of thiophenol and K₂CO₃, yielding 6-methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile in 72% overall yield.

This approach reduces purification steps but requires precise stoichiometry to prevent over-alkylation or oxidation of the thiol.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Side Products Observed
DMF 36.7 88 <5%
Acetonitrile 37.5 85 8% (hydrolysis)
Toluene 2.4 78 12% (homocoupling)

Polar aprotic solvents like DMF favor SNAr reactions by stabilizing ionic intermediates, whereas toluene’s low polarity benefits catalytic coupling by enhancing ligand-catalyst interactions.

Base Selection for Thiolation

Base pKₐ (H₂O) Yield (%) Reaction Time (h)
Cs₂CO₃ 10.4 85 12
K₂CO₃ 10.3 82 14
DBU 13.9 68 6

Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) accelerate thiol deprotonation but risk nitrile hydrolysis.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Thiolation

The primary side reaction involves oxidation of the phenylsulfanyl group to sulfone under aerobic conditions. This is mitigated by conducting reactions under nitrogen and adding antioxidants like ascorbic acid (0.1 equiv).

Steric Effects of the Methyl Group

The 6-methyl group hinders approach of bulky thiophenols (e.g., 2,6-dimethylthiophenol), reducing yields to 45–50%. Smaller substituents, such as para-fluorothiophenol, maintain yields above 75%.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic cyclocondensation. A reported pilot plant process achieves 90% yield using:

  • Residence time: 30 minutes
  • Temperature: 100°C
  • Catalyst: Heterogeneous zinc oxide (ZnO) on silica.

Purification via crystallization from ethanol/water (3:1) affords pharmaceutical-grade material with >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenylsulfanyl group can participate in various binding interactions, potentially affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of nicotinonitrile derivatives with variations in substituents at positions 2, 4, and 5. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name 2-Substituent 4-Substituent 6-Substituent Key Properties and Applications
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile Phenylsulfanyl Trifluoromethyl Methyl Enhanced steric bulk and potential π-π interactions due to phenylsulfanyl; used in medicinal chemistry as a building block .
6-Methyl-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile 2-Naphthyloxy Trifluoromethyl Methyl Larger aromatic substituent may reduce solubility; applications in material science or as intermediates.
6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile Methylthio Trifluoromethyl Cyclopropyl Cyclopropyl group introduces ring strain, potentially increasing reactivity; used in agrochemical research.
5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile Methylamino Trifluoromethyl Methyl Bromine at position 5 enhances electronic effects; explored in kinase inhibitor studies.
6-Methyl-4-(trifluoromethyl)nicotinonitrile None Trifluoromethyl Methyl Minimal steric hindrance; common intermediate for functionalization at the 2-position.

Key Observations:

Methylthio: Smaller than phenylsulfanyl, leading to higher solubility but weaker π-π interactions . Methylamino: Introduces hydrogen-bonding capability, useful in modulating pharmacokinetic properties .

Role of the Trifluoromethyl Group :

  • The trifluoromethyl group at position 4 enhances metabolic stability and electron-withdrawing effects, common in bioactive molecules .

6-Substituent Variations :

  • Methyl and cyclopropyl groups at position 6 influence steric and electronic profiles. Cyclopropyl may enhance reactivity in synthetic pathways .

Biological Activity

6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a phenylsulfanyl moiety, and a nicotinonitrile core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C14H9F3N2S
  • Molecular Weight : 294.29 g/mol
  • CAS Number : 478049-76-2
  • Boiling Point : Approximately 389.2 °C
  • Density : 1.37 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes. Additionally, the phenylsulfanyl group can engage in diverse binding interactions, potentially influencing the compound's biological efficacy.

Research Findings

Recent studies have explored the compound's potential as a pharmacological agent:

  • Cholinesterase Inhibition : There is evidence that compounds containing sulfur and nitrogen heterocycles can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. The structure–activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance inhibitory potency against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Reactivity with Biological Thiols : Research has highlighted the ability of similar compounds to selectively react with biological thiols via nucleophilic aromatic substitution (SNAr), indicating a pathway for targeting reactive cysteines within proteins, which could lead to novel therapeutic strategies .

Case Studies

  • Study on Electrophilic Fragments : A study identified electrophilic fragments that selectively react with cysteine residues in proteins, demonstrating the utility of such compounds in modulating protein function and offering insights into their potential therapeutic roles .
  • Inhibition Studies : Various heterocyclic compounds have been tested for their inhibitory effects on cholinesterases. The findings suggest that modifications to the core structure can significantly impact their efficacy as enzyme inhibitors, paving the way for further development of derivatives based on this compound .

Comparative Analysis

CompoundKey FeaturesBiological Activity
This compoundTrifluoromethyl and phenylsulfanyl groupsPotential AChE/BChE inhibitor
2-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrileLacks methyl groupLower lipophilicity
6-Methyl-4-(trifluoromethyl)nicotinonitrileLacks phenylsulfanyl groupReduced interaction capabilities

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